(-)-α-生育酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

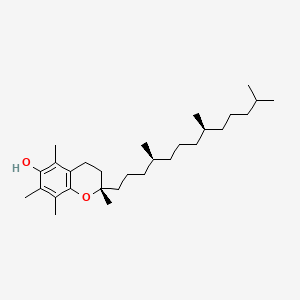

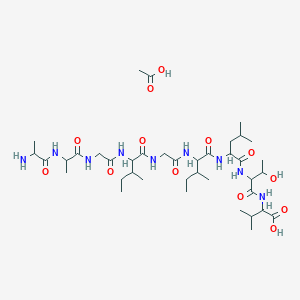

(S,S,S)-alpha-tocopherol is the (S,S,S)-stereoisomer of alpha-tocopherol. It is an enantiomer of a (R,R,R)-alpha-tocopherol.

(-)-alpha-Tocopherol is a natural product found in Euglena gracilis, Calea jamaicensis, and other organisms with data available.

科学研究应用

抗氧化剂和自由基清除剂:(-)-α-生育酚以其经典的自由基清除抗氧化性质而闻名。其缺乏会影响哺乳动物的生育能力,并在植物中的各种代谢过程中发挥关键作用,特别是在应激条件下(Hensley等,2004年)。

增加植物中的维生素E含量:代谢工程已被用于提高植物中的(-)-α-生育酚含量,这对哺乳动物的饮食至关重要,并与减少退行性人类疾病发病率相关(Shintani & DellaPenna, 1998)。

类似物的设计和合成:其结构已导致更强效抗氧化剂类似物的设计和合成,用于人类健康的临床和营养应用(Cerecetto & López, 2007)。

食品产品中的稳定性:(-)-α-生育酚在食品产品中的稳定性,特别是在其生物活性背景下,一直是研究的焦点,导致其被封装在纳米纤维和薄膜中以获得更好的保留(Li et al., 2016)。

抗氧化和促氧化活性:其抗氧化和促氧化活性已在人类血浆和低密度脂蛋白中进行研究,为了解其在体内平衡作用提供了见解(Kontush et al., 1996)。

在人类疾病的预防和治疗中的作用:已探讨(-)-α-生育酚在预防和治疗心脏病、癌症和阿尔茨海默病等人类疾病中的作用,展示了其作为简单抗氧化剂之外的多样功能(Tucker & Townsend, 2005)。

抗氧化功能和代谢:其在抗氧化功能中的作用和与细胞代谢的联系已成为研究课题,特别关注其氧化还原循环和与其他抗氧化剂的相互作用(Liebler, 1993)。

抗生素活性增强:研究表明(-)-α-生育酚可以增强氨基糖苷类抗生素的活性,暗示其在对抗多耐药细菌中的潜力(Andrade et al., 2014)。

生物利用度和药理效应:开发新型配方以增强(-)-α-生育酚的口服生物利用度和药理效应,特别是在纳米乳状系统中,已成为研究的重要领域(Hatanaka et al., 2010)。

在食用油中的热降解行为:已研究(-)-α-生育酚对食用油的热降解行为的影响,突显其在高温下作为抗氧化剂的作用(Arora et al., 2010)。

作用机制

Target of Action

(-)-alpha-Tocopherol, also known as Vitamin E, primarily targets cell membranes, lipoproteins, and other circulating molecules in the body . Its role is to act as a potent antioxidant, protecting these targets from oxidative damage by neutralizing free radicals .

Mode of Action

The mode of action of (-)-alpha-Tocopherol involves its interaction with reactive oxygen species (ROS), such as free radicals . Free radicals can cause oxidative damage to cells and tissues, leading to various diseases. (-)-alpha-Tocopherol neutralizes these free radicals, thereby preventing oxidative damage .

Biochemical Pathways

(-)-alpha-Tocopherol affects several biochemical pathways. Its antioxidant properties play a crucial role in the lipid peroxidation pathway, where it prevents the oxidation of polyunsaturated fatty acids . It also influences the inflammatory response pathway by inhibiting the production of pro-inflammatory mediators .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (-)-alpha-Tocopherol significantly impact its bioavailability . After oral administration, it is absorbed in the intestines and distributed throughout the body, particularly in lipid-rich tissues due to its lipophilic nature . It is metabolized in the liver and excreted via bile and feces .

Result of Action

The primary result of (-)-alpha-Tocopherol’s action is the protection of cells from oxidative damage. By neutralizing free radicals, it prevents lipid peroxidation, protein oxidation, and DNA damage . This antioxidant action contributes to the prevention of various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of (-)-alpha-Tocopherol can be influenced by various environmental factors. For instance, its antioxidant activity can be enhanced in the presence of other antioxidants like Vitamin C . Moreover, factors like diet, age, and health status can affect its absorption and bioavailability .

属性

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SYZUXVNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873171 |

Source

|

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77171-97-2 |

Source

|

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)